molecular formula C27H35NO6 B12211348 (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12211348
M. Wt: 469.6 g/mol
InChI Key: LNSOOXPZUHBNPH-GATIEOLUSA-N
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Description

The compound (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a benzofuran-3-one derivative with a complex substitution pattern. Its core structure includes a benzofuranone scaffold substituted at position 2 with a 2,4,5-trimethoxybenzylidene group and at position 7 with a bis(2-methylpropyl)aminomethyl moiety. The 6-hydroxy group enhances polarity, while the lipophilic 2-methylpropyl (isobutyl) chains and trimethoxy aromatic system contribute to its amphiphilic character.

This compound is hypothesized to exhibit bioactivity relevant to plant-derived biomolecules, such as antimicrobial, antifungal, or insecticidal properties, based on structural similarities to other benzofuran derivatives studied in plant biochemistry and pharmacology .

Properties

Molecular Formula

C27H35NO6

Molecular Weight

469.6 g/mol

IUPAC Name

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-6-hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C27H35NO6/c1-16(2)13-28(14-17(3)4)15-20-21(29)9-8-19-26(30)25(34-27(19)20)11-18-10-23(32-6)24(33-7)12-22(18)31-5/h8-12,16-17,29H,13-15H2,1-7H3/b25-11-

InChI Key

LNSOOXPZUHBNPH-GATIEOLUSA-N

Isomeric SMILES

CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3OC)OC)OC)/C2=O)O)CC(C)C

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3OC)OC)OC)C2=O)O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group at position 6 can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Amino Group: The bis(2-methylpropyl)amino group can be introduced through a nucleophilic substitution reaction using a suitable amine and a halogenated precursor.

    Formation of the Benzylidene Group: The benzylidene group can be formed through a condensation reaction between the benzofuran derivative and 2,4,5-trimethoxybenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of benzofuran compounds often exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis and promote cell death. Studies have shown that similar benzofuran derivatives can increase ROS levels in K562 leukemia cells, suggesting a potential pathway for therapeutic intervention .

Tubulin Polymerization Inhibition

Benzofuran derivatives have been identified as inhibitors of tubulin polymerization, which is crucial for cancer cell division and proliferation. The ability to disrupt microtubule dynamics makes these compounds promising candidates for developing new anticancer therapies .

Anti-inflammatory Effects

Some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways involved in inflammation . This could broaden the therapeutic applications of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one beyond oncology.

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various benzofuran derivatives, including the compound under review. The results indicated that it exhibited selective toxicity towards K562 cells with an IC50 value significantly lower than that observed in normal human keratinocytes (HaCaT), suggesting a favorable therapeutic index .

CompoundIC50 (K562)IC50 (HaCaT)Therapeutic Index
(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-...2.59 µM23.57 µM9.10

Case Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that the compound activates apoptotic pathways in K562 cells. Flow cytometry analysis demonstrated early markers of apoptosis when treated with this compound, indicating its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups can form hydrogen bonds with active sites, while the benzylidene group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound A :
  • IUPAC Name: (2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
  • CAS No.: 900275-73-2
  • Key Features: Benzofuran-3-one core with a 2-chlorophenyl substituent at position 2. Bis(2-methoxyethyl)aminomethyl group at position 5. Hydroxy group at position 6 .
Compound B :
  • IUPAC Name: 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
  • Key Features: Benzodithiazine core with a hydroxybenzylidene substituent. Chloro and cyano groups at positions 6 and 7, respectively. Methylhydrazino functional group .

Comparative Data Table

Property Target Compound Compound A Compound B
Molecular Formula C₃₂H₄₁NO₇ C₂₅H₂₇ClN₂O₆ C₁₅H₁₁ClN₄O₃S₂
Molecular Weight ~575.7 g/mol ~494.9 g/mol ~426.9 g/mol
Core Structure Benzofuran-3-one Benzofuran-3-one Benzodithiazine
Position 2 Substituent 2,4,5-Trimethoxybenzylidene 2-Chlorophenylmethylidene 2-Hydroxybenzylidene
Position 7 Substituent Bis(2-methylpropyl)aminomethyl Bis(2-methoxyethyl)aminomethyl Cyano group
Bioactivity Hypothesized insecticidal/antimicrobial Limited data; potential CNS activity Anticancer (in vitro)

Functional Differences and Implications

Compound B’s benzodithiazine core and sulfone groups introduce polarity, favoring solubility but limiting blood-brain barrier penetration .

Bioactivity Profile: Insecticidal Potential: The trimethoxybenzylidene group in the target compound may mimic plant-derived alkaloids, suggesting activity against insect pests, as seen in studies of C. gigantea extracts . Anticancer Activity: Compound B’s benzodithiazine scaffold and cyano group correlate with reported anticancer properties, whereas the target compound’s lack of electron-withdrawing groups (e.g., Cl, CN) may limit similar efficacy .

Synthetic Accessibility: Compound A’s synthesis involves straightforward condensation of 2-chlorobenzaldehyde with a pre-functionalized benzofuranone, whereas the target compound’s trimethoxybenzylidene group requires regioselective methoxylation, increasing synthetic complexity .

Biological Activity

The compound (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
  • Molecular Formula : C₂₃H₃₃N₂O₅
  • Molecular Weight : 409.53 g/mol

Biological Activity Overview

Benzofuran derivatives are known for a wide range of biological activities, including:

  • Antioxidant Effects : These compounds can scavenge free radicals and reduce oxidative stress.
  • Anticancer Properties : Several studies have indicated that benzofuran derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Activity : They may modulate inflammatory pathways and reduce cytokine production.

The mechanisms through which (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one exerts its biological effects include:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can significantly reduce levels of tumor necrosis factor (TNF) and interleukin (IL) in inflammatory models .
    CytokineReduction (%)
    TNF93.8
    IL-198
    IL-871
  • Induction of Apoptosis : Research indicates that this compound can activate apoptotic pathways in various cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspases .

Study 1: Anticancer Activity

In a study investigating the cytotoxic effects of benzofuran derivatives on K562 leukemia cells, it was found that the compound induced significant apoptosis through ROS generation. The activation of caspases 3 and 7 was measured after exposure to the compound over different time intervals:

Time (h)Caspase 3 Activity Increase (%)Caspase 7 Activity Increase (%)
400
122627
48231231

This data suggests a strong pro-apoptotic effect at longer exposure times .

Study 2: Anti-inflammatory Effects

Another study highlighted the anti-inflammatory properties of related benzofuran compounds, demonstrating their efficacy in reducing inflammation markers in vitro. The compound exhibited a notable ability to suppress NF-κB activity in macrophage cells, further supporting its potential therapeutic applications in chronic inflammatory diseases .

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